

comparative recovery of different Dienogest extraction methods

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Compound of Interest

Compound Name: Dienogest-13C2,15N

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Comparative Analysis of Dienogest Extraction Methodologies

For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest in various matrices is critical for pharmacokinetic analysis, quality control, and formulation development. The choice of extraction method significantly impacts recovery, purity, and analytical sensitivity. This guide provides an objective comparison of different Dienogest extraction techniques from both biological fluids and pharmaceutical dosage forms, supported by experimental data and detailed protocols.

Executive Summary

This comparison evaluates three primary extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple solvent dissolution. For biological matrices such as human plasma, both SPE and LLE are common, with protein precipitation also utilized as a rapid extraction method. For solid dosage forms like tablets, solvent dissolution is the standard approach.

Generally, modern SPE methods with polymeric sorbents offer the highest and most consistent recovery rates for Dienogest from plasma, often exceeding 90%. LLE also provides high recovery, with documented efficiencies between 92.5% and 106.4%. Protein precipitation, while simpler, can also achieve high recovery in the same range. For pharmaceutical tablets, direct solvent extraction is highly efficient, with recovery rates typically between 93.9% and 100.3%.



Data Presentation: Comparative Recovery of Dienogest

The following tables summarize the quantitative recovery data for Dienogest using different extraction methods from human plasma and pharmaceutical tablets.

Table 1: Dienogest Extraction Recovery from Human Plasma

Extraction Method	Sorbent/Solvent System	Average Recovery (%)	Reference
Liquid-Liquid Extraction (LLE)	Not specified	92.5 - 106.4	[1]
Protein Precipitation	Acetonitrile	92.5 - 106.4	[2]
Solid-Phase Extraction (SPE)	C8	≥92.3 (for similar compounds)	[3]
Solid-Phase Extraction (SPE)	Polymeric (Oasis PRiME HLB)	High and consistent (typically >90%)	[4]

Table 2: Dienogest Extraction Recovery from Pharmaceutical Tablets

Extraction Method	Solvent System	Average Recovery (%)	Reference
Solvent Dissolution	Not specified	93.9 - 100.3	[5]

Experimental Protocols Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of Dienogest in human plasma.

Materials:



- Human plasma (K2 EDTA)
- · Dienogest analytical standard
- Internal standard (e.g., levonorgestrel-d6)
- Extraction solvent (e.g., methyl tert-butyl ether)
- Reconstitution solvent (e.g., mobile phase)
- Vortex mixer
- Centrifuge
- Solvent evaporator (e.g., nitrogen stream)

Procedure:

- Pipette 500 μL of the plasma sample into a clean centrifuge tube.
- Add 50 μL of the internal standard solution.
- Add 2.5 mL of the extraction solvent (e.g., methyl tert-butyl ether).
- Vortex the mixture for 10 minutes to ensure thorough mixing.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with the reconstitution solvent for analysis.

Protein Precipitation from Human Plasma

This protocol describes a simple and rapid protein precipitation method for Dienogest extraction from human plasma.[2]



Materials:

- Human plasma (K2 EDTA)
- Dienogest analytical standard
- Internal standard (Dienogest-d6)
- Acetonitrile (LC-MS grade)
- Vortex mixer
- Centrifuge

Procedure:

- In a microcentrifuge tube, add 100 μL of the plasma sample.[2]
- Add 50 μL of the Dienogest-d6 internal standard working solution.
- Add a specific volume of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture to ensure complete protein precipitation.
- Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.[2]
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]

Solid-Phase Extraction (SPE) from Human Plasma (General Protocol)

This is a general protocol for SPE based on common practices for extracting drugs from plasma. Specific conditions may need optimization for Dienogest.

Materials:

- SPE cartridges (e.g., C8 or a polymeric sorbent like Oasis HLB)
- Human plasma



- Dienogest analytical standard
- Internal standard
- Conditioning solvent (e.g., Methanol)
- Equilibration solvent (e.g., Water)
- Wash solvent (e.g., 5% Methanol in water)
- Elution solvent (e.g., Methanol)
- SPE vacuum manifold
- Solvent evaporator

Procedure:

- Conditioning: Pass the conditioning solvent through the SPE cartridge.
- Equilibration: Pass the equilibration solvent through the cartridge. Do not allow the sorbent to dry.
- Loading: Load the pre-treated plasma sample onto the cartridge.
- Washing: Pass the wash solvent through the cartridge to remove interferences.
- Elution: Elute Dienogest from the sorbent using the elution solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Solvent Dissolution from Pharmaceutical Tablets

This protocol is based on a validated stability-indicating RP-HPLC method for the assay of Dienogest in tablet dosage form.[6]

Materials:



- Dienogest tablets
- Acetonitrile
- Volumetric flasks
- Sonicator
- Centrifuge (optional)
- Syringe filters

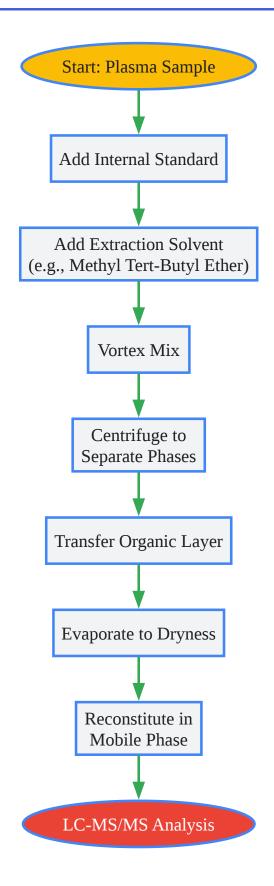
Procedure:

- Weigh and finely powder not less than 20 tablets.[6]
- Accurately weigh a portion of the powder equivalent to a specified amount of Dienogest and transfer it to a volumetric flask.
- Add a volume of acetonitrile (e.g., 120 mL into a 200 mL flask) and sonicate for a specified time (e.g., 5 minutes) to dissolve the Dienogest.
- Make up the volume with the diluent and mix well.[6]
- If necessary, centrifuge the solution and then filter the supernatant through a suitable syringe filter before analysis by HPLC.[6]

Visualizing the Extraction Workflows

The following diagrams illustrate the generalized workflows for Liquid-Liquid Extraction and Solid-Phase Extraction.

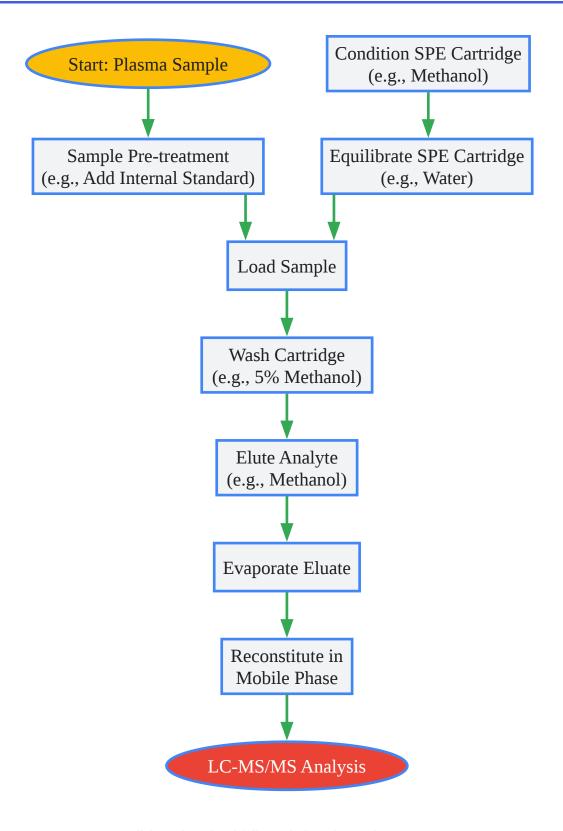




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Liquid-Liquid Extraction (LLE) Workflow





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